molecular formula C14H17N5O2 B2985964 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopentanecarboxamide CAS No. 1396792-11-2

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2985964
CAS No.: 1396792-11-2
M. Wt: 287.323
InChI Key: MISQNYNKUNVUKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical and Chemical Properties Analysis

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Scientific Research Applications

Heterocyclic Compounds in Anticancer Research

Research has shown that compounds with structures similar to N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopentanecarboxamide, particularly those containing tetrazole and oxadiazole groups, have been evaluated for their anticancer properties. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of such compounds in anticancer drug development (Ravinaik et al., 2021).

Herbicidal and Antimicrobial Applications

Compounds with tetrazole and oxadiazole frameworks have been explored for their herbicidal and antimicrobial activities. Research into 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles has demonstrated potential herbicidal activity, suggesting these compounds could be valuable in agricultural applications (Bao, 2008). Additionally, polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives have been studied for their antimicrobial activity, indicating the versatility of such heterocyclic compounds in addressing various biological targets (Hafez et al., 2015).

Anti-Inflammatory and Antiepileptic Potential

Research into novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles has explored their potential as antiepileptic agents, demonstrating the broad pharmacological relevance of heterocyclic compounds in treating various diseases (Rajak et al., 2013).

Safety and Hazards

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Future Directions

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Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-18-14(21)19(17-16-18)12-8-6-11(7-9-12)15-13(20)10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISQNYNKUNVUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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